N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide
Overview
Description
N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazinecarbothioamide derivative and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, this compound has been found to exhibit antitumor properties, which can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it a useful tool for researchers. Additionally, this compound has been found to exhibit a range of interesting biochemical and physiological effects, making it a useful tool for studying various diseases and conditions.
However, there are also some limitations to using N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide in lab experiments. This compound has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand how it exerts its various biochemical and physiological effects. Another potential direction is to explore the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could be done to investigate the potential applications of this compound in the treatment of cancer and other diseases.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(3-hydroxynaphthalene-2-carbonyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-18-10-6-5-9-16(18)21-20(27)23-22-19(25)15-11-13-7-3-4-8-14(13)12-17(15)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARXYIHTZHMHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC3=CC=CC=C3C=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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